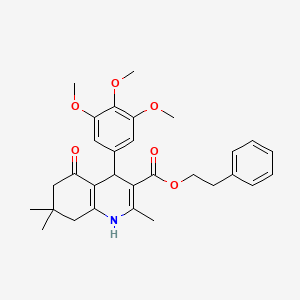

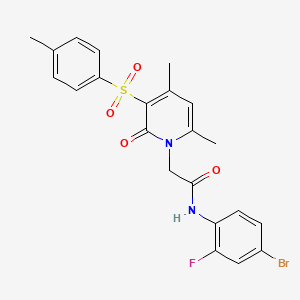

![molecular formula C12H16ClFN2 B2500024 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS No. 1016683-03-6](/img/structure/B2500024.png)

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane" is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its significance in medicinal chemistry, particularly for their central nervous system (CNS) activities such as anxiolytic and hypnotic effects .

Synthesis Analysis

The synthesis of diazepine derivatives often involves the cyclization of amino compounds with various aldehydes or ketones. A general synthesis approach for related compounds includes a condensation reaction followed by a cyclization step, as demonstrated in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones . Additionally, intramolecular dehydrofluorination has been employed to form 1,2-diazepines from azo-compounds, which could be a relevant method for synthesizing fluorinated diazepine derivatives .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be determined using X-ray crystallography, as seen in the study of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine . The crystal and molecular structure provides insights into the bond lengths, angles, and overall conformation of the compound, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions, including base-catalyzed transformations. For instance, diazepam, a well-known diazepine, forms an intermediate in the presence of ethanol and sodium hydroxide, which then decomposes to form other derivatives . Chlorination and nitration reactions have also been described for thieno-diazepinones, indicating that electrophilic substitution reactions are possible on the diazepine ring . Moreover, chlorination of benzodiazepinones can lead to the incorporation of chlorine at different positions on the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The base-catalyzed reactions of diazepine derivatives can lead to the formation of N-alkyl and C-3 arylidene derivatives, which can further modify the compound's physical and chemical characteristics .

Aplicaciones Científicas De Investigación

Alkaline Hydrolysis Mechanism

The alkaline hydrolysis mechanism of diazepam, a derivative closely related to 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane, has been studied in depth. In alkaline medium, diazepam hydrolyzes to form various compounds, indicating the complexity of reactions it undergoes in such environments. This research contributes to understanding the chemical transformations of diazepam-like compounds under different conditions (Yang, 1998).

Hydrolysis in pH Solutions

Another study on diazepam, a benzodiazepine structurally similar to this compound, examines its reaction in various pH solutions. The findings show that diazepam undergoes distinct transformations depending on the pH, which is crucial for understanding its behavior in different biochemical and environmental contexts (Yang, 1998).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds closely related to this compound, such as various benzodiazepines and diazepinones, provides insights into the molecular architecture and potential chemical properties of these compounds. Studies like these are fundamental in understanding the chemical characteristics and potential applications of this compound (Wang et al., 2001).

Solubility Studies

Investigating the solubility of benzodiazepine derivatives, which are structurally related to this compound, in various solvents provides valuable information about their physical and chemical properties. This research can inform the development of pharmaceutical formulations and other practical applications (Jouyban et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-12-8-11(14)3-2-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRLTOUJADEJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

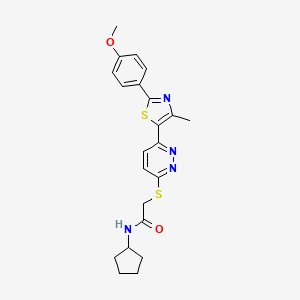

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

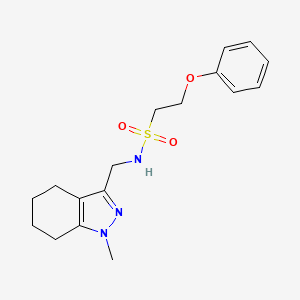

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

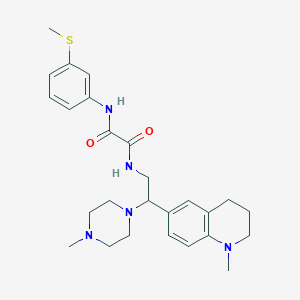

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)